4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic organic compound featuring a rigid [2.1.1]hexane scaffold with a carboxylic acid group at position 1 and a cyano (-CN) substituent at position 4. Its molecular formula is C₈H₉NO₂, and its molecular weight is 151.16 g/mol. The compound’s structural rigidity and polar functional groups make it a promising candidate for applications in medicinal chemistry, particularly as a bioisostere or conformational constraint in drug design .
Properties
IUPAC Name |
4-cyanobicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-7-1-2-8(3-7,4-7)6(10)11/h1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFSLNCVRDSFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid involves several steps. One efficient method is based on photochemistry, specifically the [2 + 2] cycloaddition reaction . This approach allows for the creation of new building blocks that can be further derivatized through various transformations
Chemical Reactions Analysis
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Rigidified Scaffolds in Drug Design
The rigid structure of 4-cyanobicyclo[2.1.1]hexane-1-carboxylic acid allows it to serve as a scaffold for the development of new pharmaceuticals. Researchers have focused on synthesizing derivatives of this compound that can mimic biologically relevant structures, such as cyclopentanes, which are common motifs in drug molecules. The ability to create rigidified versions of flexible scaffolds enhances the specificity and efficacy of drug candidates by improving their binding interactions with biological targets .
2. Peptidomimetics Development
The compound has been utilized in the construction of peptidomimetics—molecules designed to mimic the structure and function of peptides. The incorporation of this compound into peptidomimetic frameworks allows for the stabilization of specific conformations that are critical for biological activity. This application is particularly relevant in the design of inhibitors for enzymes such as carboxypeptidase A, where the compound's carboxylic acid functionality can interact effectively with the enzyme's active site .
3. Synthesis of Complex Molecules
The versatile reactivity of this compound enables its use in various synthetic pathways to construct complex molecular architectures. For instance, it can be employed in C–H functionalization reactions and cycloaddition processes, allowing chemists to create diverse products with high stereochemical control . This capability is crucial for generating libraries of compounds for biological screening.
Material Science Applications
1. Polymer Chemistry
In materials science, this compound can be used as a building block for synthesizing novel polymers with tailored properties. Its rigid structure contributes to the mechanical strength and thermal stability of polymeric materials, making them suitable for applications in coatings, adhesives, and composite materials .
2. Photochemical Applications
The photochemical properties of 4-cyanobicyclo[2.1.1]hexane derivatives have been explored for their potential use in light-activated systems and sensors. The ability to undergo specific reactions upon exposure to light can be harnessed for developing advanced materials that respond dynamically to environmental stimuli .
Case Studies
Case Study 1: Development of FAS Inhibitors
A significant application of this compound is in the development of fatty acid synthase (FAS) inhibitors, which hold promise for treating various metabolic disorders and cancers. By modifying the bicyclic core, researchers have synthesized compounds that exhibit potent inhibitory activity against FAS, demonstrating the utility of this scaffold in drug discovery .
Case Study 2: Biodegradable Implantable Devices
Research has also indicated that derivatives of 4-cyanobicyclo[2.1.1]hexane can be incorporated into biodegradable implants designed for controlled drug delivery systems. These systems aim to provide sustained release profiles while minimizing adverse effects associated with traditional delivery methods . The unique chemical properties of the compound facilitate its integration into biocompatible matrices.
Mechanism of Action
The mechanism by which 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets and pathways, potentially influencing biological processes at the cellular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-cyanobicyclo[2.1.1]hexane-1-carboxylic acid with key analogs, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Bicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., -CN): The cyano group in this compound increases polarity and may enhance acidity of the carboxylic acid (via inductive effects), improving solubility in polar solvents. This contrasts with the electron-donating -NHBoc group, which reduces polarity .
Applications in Drug Discovery: Amino Derivatives: The 4-amino variant and its hydrochloride salt are precursors for peptide synthesis, mimicking proline-like rigidity in constrained peptides . Protected Amines: The -NHBoc and -NHZ derivatives serve as intermediates in multi-step syntheses, enabling controlled functionalization .
Modified Scaffolds :
- The 2-oxabicyclo analog (oxygen bridge) introduces a heteroatom into the ring, altering electronic properties and hydrogen-bonding capacity. Such modifications are valuable in probing structure-activity relationships .
Commercial Availability :
- Several derivatives, including the -NHBoc and -NHZ variants, are commercially available with high purity (≥95%), indicating their utility in high-throughput screening and medicinal chemistry .
Biological Activity
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula and a molecular weight of approximately 151.17 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may impart significant biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a cyano group and a carboxylic acid functional group attached to a bicyclo[2.1.1]hexane framework. This configuration allows for unique steric and electronic properties that may influence its biological interactions.
Molecular Structure:
- IUPAC Name: this compound
- CAS Number: 2092839-61-5
- Molecular Formula:
- Molecular Weight: 151.17 g/mol
The biological activity of this compound is attributed to its ability to interact with various biomolecules through hydrogen bonding and π-π stacking interactions, which are crucial for modulating protein structures and functions.
Key Mechanisms:
- Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and activity.
- π-π Stacking Interactions: The cyano group may engage in π-π stacking with aromatic residues in proteins, influencing protein-protein interactions.
Therapeutic Potential
Research has indicated that compounds similar to this compound have shown promise in various therapeutic areas, including:
- Antimicrobial Activity: Some studies suggest potential antimicrobial properties, making it a candidate for further exploration in infection control.
- Anti-inflammatory Effects: Preliminary data indicate that this compound may exhibit anti-inflammatory activities, potentially useful in treating inflammatory diseases.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of bicyclic compounds, including this compound, against several bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents.
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of bicyclic compounds in a murine model of inflammation induced by lipopolysaccharides (LPS). The administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| This compound | 150 | 180 |
Q & A
Q. What are the key considerations for synthesizing 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid?
Synthesis typically involves photochemical [2+2] cycloaddition reactions to construct the bicyclo[2.1.1]hexane framework, followed by functionalization with cyano and carboxylic acid groups. Critical parameters include:
- Reaction conditions : Temperature control (e.g., low temperatures for regioselectivity) and solvent choice (e.g., acetonitrile for polar aprotic environments) .
- Purification : Chromatography or recrystallization to isolate the product from byproducts like unreacted precursors or regioisomers .
- Yield optimization : Sequential derivatization steps (e.g., cyanidation via nucleophilic substitution) require stoichiometric precision to avoid side reactions .
Q. How is structural characterization of this compound performed?
Advanced analytical techniques are employed:
- NMR spectroscopy : and NMR confirm the bicyclic framework and substituent positions (e.g., cyano at C4, carboxylic acid at C1) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for ) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms bond angles in the strained bicyclic system .
Q. What biological activities have been reported for this compound?
Preliminary studies suggest interactions with enzymes or receptors due to its rigid bicyclic scaffold:
- Enzyme inhibition : The cyano group may act as a hydrogen-bond acceptor, targeting proteases or kinases .
- Receptor modulation : Structural analogs (e.g., fluorinated bicyclics) show affinity for GABA receptors, hinting at potential neuropharmacological applications .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyano group in bicyclic systems?
Density Functional Theory (DFT) simulations assess:
- Electrostatic potential : The cyano group’s electron-withdrawing effect increases electrophilicity at adjacent carbons, influencing nucleophilic attack sites .
- Steric effects : The bicyclic framework restricts access to the cyano group, favoring reactions with small nucleophiles (e.g., thiols over amines) .
- Transition-state analysis : Predicts regioselectivity in derivatization reactions (e.g., hydrolysis to amides vs. carboxylic acids) .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:
- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability tests .
- Purity validation : Use HPLC-UV/ELSD to confirm >95% purity, excluding confounding byproducts .
- Structural analogs : Test derivatives (e.g., 4-fluorobicyclics) to isolate the role of the cyano group in observed activity .
Q. How does the bicyclo[2.1.1]hexane framework influence physicochemical properties?
The strained structure confers:
- Enhanced solubility : Polarity from the carboxylic acid improves aqueous solubility vs. non-carboxylic analogs .
- Metabolic stability : Rigidity reduces susceptibility to cytochrome P450 oxidation, as seen in fluorinated analogs .
- LogP modulation : The cyano group lowers logP (~1.2) compared to methyl-substituted bicyclics (~2.5), impacting membrane permeability .
Methodological Considerations
Q. What experimental designs optimize derivatization of the carboxylic acid group?
- Coupling reactions : Use EDCI/HOBt for amide bond formation with amines, monitoring by TLC .
- Esterification : Methanol/HSO under reflux converts the acid to methyl ester for prodrug studies .
- Protection/deprotection : Boc-anhydride protects the acid during cyanidation, followed by TFA cleavage .
Q. How to address low yields in photochemical synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
